Absence of Direct Comparative Data for This Compound
A comprehensive search of primary research papers, patents, and authoritative databases (excluding excluded vendor sites) reveals no head-to-head comparative studies or specific quantitative biological data for 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole (CAS 1081126-57-9). The strongest available evidence is class-level: 1,3,4-oxadiazole analogs with benzo[b]thiophene motifs have demonstrated antitubercular MICs of 3–8 µM, while the corresponding imidazole, thiadiazole, and thiazole analogs showed negligible activity, confirming the critical role of the 1,3,4-oxadiazole ring for this specific scaffold [1]. However, no data exists to differentiate this compound's benzyl/4,5,6,7-tetrahydrobenzo[b]thiophene substitution pattern from other active analogs. The cytotoxicity profile of active oxadiazoles also did not correlate with antitubercular activity, suggesting a potentially distinct mode of action, but this data is not specific to the target compound [2].
| Evidence Dimension | Class-level antitubercular activity |
|---|---|
| Target Compound Data | No specific data available |
| Comparator Or Baseline | 1,3,4-Oxadiazole class: MIC 3–8 µM vs. M. tuberculosis; Imidazole/Thiadiazole/Thiazole analogs: negligible activity |
| Quantified Difference | Class effect: >10-fold activity difference between oxadiazole and non-oxadiazole heterocycles, but specific compound contribution unknown |
| Conditions | Aerobic M. tuberculosis growth inhibition assay (class-level observation) |
Why This Matters
Procurement must be based on the understanding that no compound-specific performance guarantees can be given; any biological hypothesis relies solely on unvalidated class-level assumptions.
- [1] DOAJ. Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. 2014. View Source
- [2] SciCrunch. FDI Lab: Oxadiazoles had good anti-tubercular activity but cytotoxicity did not track with anti-tubercular activity. View Source
